6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE
Description
6-Fluoro-3-(4-methylbenzenesulfonyl)-N-(4-methylphenyl)quinolin-4-amine is a fluorinated quinoline derivative featuring a 4-methylbenzenesulfonyl group at position 3 and a 4-methylphenylamine substituent at position 2. This compound is structurally tailored for applications in medicinal chemistry, particularly as a kinase inhibitor or antimicrobial agent, given the known bioactivity of quinoline derivatives .
Properties
IUPAC Name |
6-fluoro-N-(4-methylphenyl)-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c1-15-3-8-18(9-4-15)26-23-20-13-17(24)7-12-21(20)25-14-22(23)29(27,28)19-10-5-16(2)6-11-19/h3-14H,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUXIYVRRLLPMFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE typically involves multi-step reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.
Introduction of the fluoro group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling with p-toluidine: The final step involves coupling the intermediate with p-toluidine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of receptor interaction, it may act as an agonist or antagonist, modulating signal transduction pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Crystal Packing and Intermolecular Interactions
These interactions stabilize the solid-state structure and may influence dissolution rates. Halogenated derivatives (e.g., 4k with chlorine) show increased van der Waals interactions, impacting melting points (223–225°C for 4k vs. likely lower for the target due to methyl groups) .
Biological Activity
6-FLUORO-3-(4-METHYLBENZENESULFONYL)-N-(4-METHYLPHENYL)QUINOLIN-4-AMINE is a novel quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique combination of functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound is defined by the following IUPAC name:
- IUPAC Name : this compound
This structure includes:
- A fluorine atom at position 6,
- A sulfonyl group attached to a methyl-substituted phenyl ring,
- An N-(4-methylphenyl) moiety contributing to its lipophilicity.
Research indicates that quinoline derivatives often exhibit their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many quinoline compounds act as inhibitors of specific enzymes involved in cancer progression and inflammation.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the NF-kB pathway, which plays a crucial role in immune responses and cancer cell survival.
- Antimicrobial Properties : Some studies suggest that quinoline derivatives possess antimicrobial activities, potentially inhibiting bacterial growth.
Anticancer Activity
Recent studies have demonstrated that similar quinoline derivatives exhibit significant anticancer properties. For instance, compounds with structural similarities have shown efficacy against various cancer cell lines through apoptosis induction and cell cycle arrest.
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial properties. A study involving related compounds indicated moderate to excellent antifungal activity against several strains, suggesting that this compound may also exhibit similar effects.
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of related quinoline derivatives on cancer cell lines, revealing IC50 values indicative of potent anticancer activity.
- Animal Models : In vivo studies demonstrated that certain analogs led to reduced tumor volumes in xenograft models, supporting the potential therapeutic application of this class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
